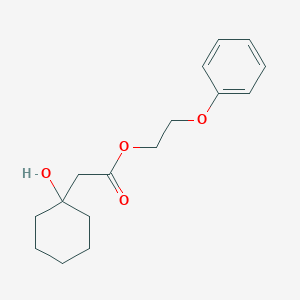
2-Phenoxyethyl (1-hydroxycyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl (1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C14H20O3 It is a derivative of phenoxyethanol and cyclohexanol, characterized by the presence of both phenoxy and cyclohexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl (1-hydroxycyclohexyl)acetate typically involves the esterification of 2-phenoxyethanol with (1-hydroxycyclohexyl)acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Phenoxyethanol+(1-Hydroxycyclohexyl)acetic acidAcid catalyst2-Phenoxyethyl (1-hydroxycyclohexyl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl (1-hydroxycyclohexyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-phenoxyethanol and (1-hydroxycyclohexyl)acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and (1-hydroxycyclohexyl)acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester.
Applications De Recherche Scientifique
2-Phenoxyethyl (1-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl (1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients, facilitating their absorption and therapeutic efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxyethanol: A glycol ether with antimicrobial properties, commonly used as a preservative in cosmetics and pharmaceuticals.
Cyclohexanol: A secondary alcohol used as a precursor in the synthesis of various chemical compounds.
Phenoxyacetic acid: An organic compound used as a herbicide and plant growth regulator.
Uniqueness
2-Phenoxyethyl (1-hydroxycyclohexyl)acetate is unique due to its combined structural features of phenoxy and cyclohexyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60359-40-2 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
2-phenoxyethyl 2-(1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C16H22O4/c17-15(13-16(18)9-5-2-6-10-16)20-12-11-19-14-7-3-1-4-8-14/h1,3-4,7-8,18H,2,5-6,9-13H2 |
Clé InChI |
CPXNBOJWDCNOKD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC(=O)OCCOC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


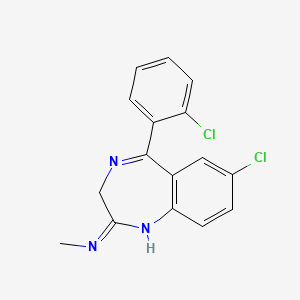

![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)

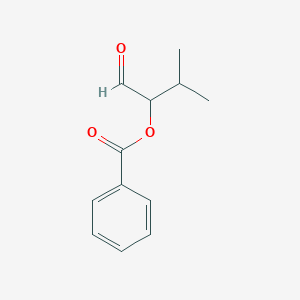
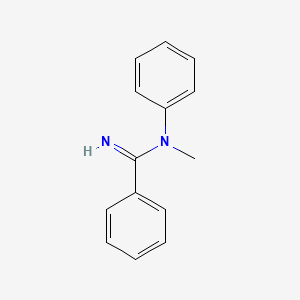
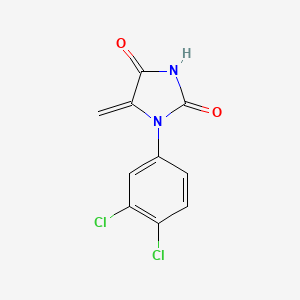
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
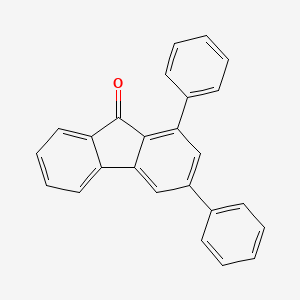
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
